Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH
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Overview
Description
Scientific Research Applications
Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH has been studied extensively for its potential use in scientific research. It has been shown to bind to target proteins, which makes it a useful tool for studying protein-protein interactions. Additionally, this compound has been studied for its potential use in drug discovery and drug delivery. It has been used to design and synthesize novel peptide-based therapeutic agents, as well as to study the mechanism of action of existing drugs.
Mechanism of Action
The mechanism of action of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH is complex and not fully understood. However, it is believed that the cyclic structure of the compound allows it to bind to target proteins more effectively than other peptide-based compounds. Additionally, the 2-chloro-Z substituent has been shown to increase the binding affinity of this compound for certain target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to bind to certain target proteins, which could potentially lead to a variety of biochemical and physiological effects. Additionally, the 2-chloro-Z substituent has been shown to increase the binding affinity of this compound for certain target proteins, which could lead to increased biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The primary advantage of using Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH in laboratory experiments is its ability to bind to target proteins. This makes it a useful tool for studying protein-protein interactions. Additionally, this compound is relatively easy to synthesize, which makes it cost-effective for laboratory experiments. However, the biochemical and physiological effects of this compound have not been extensively studied, so it is not known if the compound has any potential adverse effects.
Future Directions
The potential applications of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH are numerous and varied. Future research should focus on further understanding the biochemical and physiological effects of the compound, as well as its potential use in drug discovery and drug delivery. Additionally, further research should be conducted on the mechanism of action of this compound, as well as its potential use in laboratory experiments. Finally, further research should be conducted on the synthesis of this compound, as well as its potential use in other applications.
Synthesis Methods
The synthesis of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH has been studied extensively. The primary method for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound peptide and an appropriate coupling reagent. The peptide is then coupled with the 2-chloro-Z substituent to form the cyclic peptide. This method is highly efficient and cost-effective, and it is the most commonly used method for synthesizing this compound.
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxycarbonyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O6/c1-20(2,3)29-19(27)23-10-6-8-15(23)11-22(12-17(24)25)18(26)28-13-14-7-4-5-9-16(14)21/h4-5,7,9,15H,6,8,10-13H2,1-3H3,(H,24,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFBGLYAQAGFB-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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